molecular formula C14H16O4S2 B136110 Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate CAS No. 152487-69-9

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate

Cat. No.: B136110
CAS No.: 152487-69-9
M. Wt: 312.4 g/mol
InChI Key: YAXDOYDXLOMMIU-UHFFFAOYSA-N
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Description

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is an organic compound with the molecular formula C14H16O4S2 It is a derivative of thieno[2,3-b]thiophene, a heterocyclic compound containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate typically involves the reaction of 3,4-dimethylthiophene-2,5-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete esterification of the carboxylic acid groups, resulting in the formation of the diethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,4-dimethylthiophene-2,5-dicarboxylate: A similar compound with a slightly different structure.

    Ethyl 5-(ethoxycarbonyl)-3,4-dimethylthiopheno[3,2-d]thiophene-2-carboxylate:

Uniqueness

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate stands out due to its unique thieno[2,3-b]thiophene core, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4S2/c1-5-17-12(15)10-7(3)9-8(4)11(13(16)18-6-2)20-14(9)19-10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXDOYDXLOMMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352270
Record name diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152487-69-9
Record name diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are some of the key structural characteristics of Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate?

A1: this compound features a planar thieno[2,3-b]thiophene ring system. [] This planarity is likely a contributing factor to its ability to engage in π-π stacking interactions, as observed in its crystal structure. [] Additionally, the molecule can form intramolecular C–H⋯O hydrogen bonds, contributing to its conformational stability. []

Q2: How can this compound be synthesized?

A2: this compound can be synthesized through a reaction involving acetylacetone and carbon disulfide. [] This reaction provides a foundation for further modifications to the molecule, enabling the synthesis of various thieno[2,3-b]thiophene derivatives. [, ]

Q3: What are some of the reactions this compound can undergo?

A3: this compound serves as a versatile starting material for synthesizing diverse compounds. It readily reacts with hydrazine hydrate to yield the corresponding hydrazide derivative. [] This hydrazide can further react with various reagents, such as acetylacetone, ethyl acetoacetate, malononitrile, carbon disulfide, phenyl isothiocyanate, p-chlorobenzaldehyde, and can also undergo diazotization, leading to a range of derivatives. [] Additionally, reacting the 2,5-bis(azidocarbonyl)-3,4-dimethylthieno[2,3-b]thiophene derivative with ethyl cyanoacetate, diethyl malonate, or malononitrile yields the corresponding triazole derivatives. []

Q4: What are the potential applications of this compound and its derivatives?

A4: this compound is a valuable precursor in the synthesis of various thieno[2,3-b]thiophene derivatives. These derivatives show promise as starting materials for developing biologically active compounds. [] The ability to readily functionalize this compound makes it an attractive target for exploring new chemical entities with potential applications in medicinal chemistry and drug discovery.

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